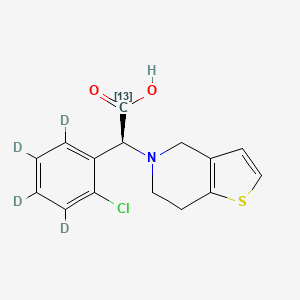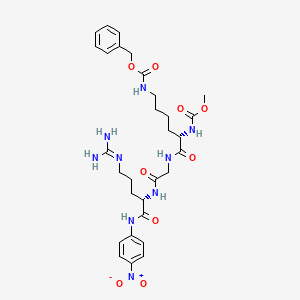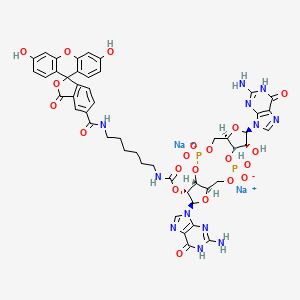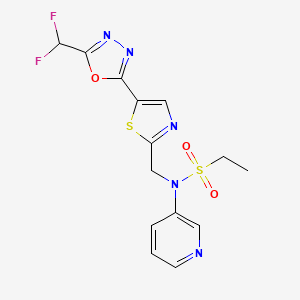
Hsd17B13-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-9 is a compound that has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid droplet biogenesis and metabolism in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as alkylation, acylation, and condensation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactors are used to carry out the coupling reactions.
Continuous Flow Systems: For increased efficiency, continuous flow systems may be employed to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HSD17B13 and its effects on lipid metabolism.
Biology: Investigated for its role in regulating lipid droplet formation and degradation in hepatocytes.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting liver diseases
Wirkmechanismus
Hsd17B13-IN-9 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the biogenesis and metabolism of lipid droplets in the liver. The inhibition of HSD17B13 leads to reduced lipid accumulation and inflammation in hepatocytes, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplet-associated proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-9 is unique due to its high specificity and potency in inhibiting HSD17B13 compared to other similar compounds. It has shown greater efficacy in reducing lipid accumulation and inflammation in preclinical studies, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C22H17F3N2O2S |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
N-(3,6-dimethyl-9H-thioxanthen-9-yl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17F3N2O2S/c1-11-3-5-13-16(9-11)30-17-10-12(2)4-6-14(17)19(13)27-21(29)15-7-8-18(22(23,24)25)26-20(15)28/h3-10,19H,1-2H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
OKFSUZNKRZBHKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(C3=C(S2)C=C(C=C3)C)NC(=O)C4=CC=C(NC4=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)





